1-[{[2,2-dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropyl]carbonyl}(furan-2-ylmethyl)amino]-N-(2-methylphenyl)cyclohexanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[{[2,2-dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropyl]carbonyl}(furan-2-ylmethyl)amino]-N-(2-methylphenyl)cyclohexanecarboxamide is a complex organic compound. It features a cyclopropyl group, a furan ring, and a cyclohexane carboxamide moiety. Compounds with such intricate structures often exhibit unique chemical and biological properties, making them of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[{[2,2-dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropyl]carbonyl}(furan-2-ylmethyl)amino]-N-(2-methylphenyl)cyclohexanecarboxamide likely involves multiple steps, including:
- Formation of the cyclopropyl group.
- Introduction of the furan ring.
- Coupling of the amino and carboxamide groups.
Each step would require specific reagents and conditions, such as:
- Cyclopropanation reactions using diazo compounds.
- Furan ring formation via cyclization reactions.
- Amide bond formation through condensation reactions.
Industrial Production Methods
Industrial production would scale up these synthetic routes, optimizing for yield and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis might be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
1-[{[2,2-dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropyl]carbonyl}(furan-2-ylmethyl)amino]-N-(2-methylphenyl)cyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms, potentially altering the furan ring or cyclopropyl group.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, affecting the carbonyl or amide groups.
Substitution: Replacement of functional groups, such as halogenation or nitration.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens (chlorine, bromine), nitrating agents (nitric acid).
Major Products
The major products would depend on the specific reactions and conditions, potentially leading to derivatives with modified functional groups or altered ring structures.
Scientific Research Applications
1-[{[2,2-dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropyl]carbonyl}(furan-2-ylmethyl)amino]-N-(2-methylphenyl)cyclohexanecarboxamide could have applications in:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Investigating its effects on biological systems, such as enzyme inhibition or receptor binding.
Medicine: Potential therapeutic uses, such as anti-inflammatory or anticancer properties.
Industry: Use in materials science or as a specialty chemical.
Mechanism of Action
The mechanism of action would involve interactions with molecular targets, such as:
Enzymes: Inhibiting or activating specific enzymes.
Receptors: Binding to cellular receptors, triggering signaling pathways.
Pathways: Modulating biochemical pathways, affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
1-[{[2,2-dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropyl]carbonyl}(furan-2-ylmethyl)amino]-N-(2-methylphenyl)cyclohexanecarboxamide: shares similarities with other cyclopropyl and furan-containing compounds.
Cyclopropyl derivatives: Known for their strained ring structures and reactivity.
Furan derivatives: Noted for their aromaticity and potential biological activity.
Uniqueness
The unique combination of cyclopropyl, furan, and cyclohexane carboxamide moieties in this compound may confer distinct chemical and biological properties, setting it apart from other similar compounds.
Properties
Molecular Formula |
C29H38N2O3 |
---|---|
Molecular Weight |
462.6 g/mol |
IUPAC Name |
1-[[2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropanecarbonyl]-(furan-2-ylmethyl)amino]-N-(2-methylphenyl)cyclohexane-1-carboxamide |
InChI |
InChI=1S/C29H38N2O3/c1-20(2)18-23-25(28(23,4)5)26(32)31(19-22-13-11-17-34-22)29(15-9-6-10-16-29)27(33)30-24-14-8-7-12-21(24)3/h7-8,11-14,17-18,23,25H,6,9-10,15-16,19H2,1-5H3,(H,30,33) |
InChI Key |
DJAZFIUUQBLXNA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2(CCCCC2)N(CC3=CC=CO3)C(=O)C4C(C4(C)C)C=C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.